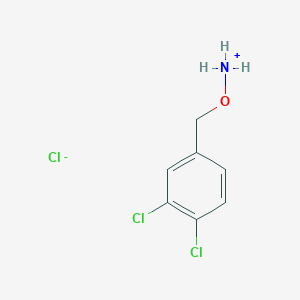

O-(3,4-Dichlorobenzyl)hydroxylaminehydrochloride

描述

O-(3,4-Dichlorobenzyl)hydroxylaminehydrochloride is an organic compound characterized by the presence of a dichlorophenyl group attached to a methoxy group and an ammonium chloride moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of O-(3,4-Dichlorobenzyl)hydroxylaminehydrochloride typically involves the reaction of 3,4-dichlorophenol with methanol in the presence of a suitable catalyst to form the methoxy derivative. This intermediate is then reacted with ammonium chloride under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, pressures, and pH levels to optimize the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize costs while ensuring high-quality output. The use of advanced reactors and purification techniques, such as crystallization and distillation, is common in industrial production.

化学反应分析

Types of Reactions

O-(3,4-Dichlorobenzyl)hydroxylaminehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield simpler phenolic compounds or other reduced forms.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of phenolic derivatives.

科学研究应用

Antimicrobial Applications

O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride exhibits notable antibacterial and antifungal properties . Research indicates that this compound can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents. Its efficacy against resistant strains of bacteria highlights its importance in addressing the growing issue of antibiotic resistance .

Table 1: Antimicrobial Efficacy of O-(3,4-Dichlorobenzyl)hydroxylamine Hydrochloride

| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 18 | 100 |

| Candida albicans | 20 | 75 |

Cancer Therapeutics

Recent studies have identified O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride as a potent inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1) , an enzyme involved in immune suppression and tumor progression. The inhibition of IDO1 is crucial for enhancing anti-tumor immunity and improving the efficacy of cancer therapies. The compound has demonstrated nanomolar-level potency in cell-based assays, indicating its potential as a therapeutic agent in oncology .

Case Study: IDO1 Inhibition

In a study evaluating the effects of hydroxylamine derivatives on IDO1 activity, O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride showed significant inhibition compared to control compounds. The results suggest that this compound could be developed into a novel cancer treatment strategy.

Chemical Synthesis

O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride serves as an important intermediate in organic synthesis . Its ability to undergo various chemical reactions makes it suitable for synthesizing other complex molecules. Researchers have reported methods for synthesizing O-(halo-substituted benzyl) hydroxylamines through one-pot reactions, showcasing its versatility in synthetic chemistry .

Table 2: Synthetic Applications of O-(3,4-Dichlorobenzyl)hydroxylamine Hydrochloride

| Reaction Type | Product Generated | Yield (%) |

|---|---|---|

| O-benzylation | O-benzyl derivatives | 85 |

| Reduction reactions | Amines from corresponding oximes | 90 |

| Coupling reactions | Various substituted aromatic compounds | 75 |

作用机制

The mechanism of action of O-(3,4-Dichlorobenzyl)hydroxylaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

O-(3,4-Dichlorobenzyl)hydroxylaminehydrochloride can be compared with other similar compounds, such as:

3,4-Dichlorophenethylamine: This compound shares the dichlorophenyl group but has different functional groups, leading to distinct chemical and biological properties.

3,4-Dichlorophenol: A simpler compound that serves as a precursor in the synthesis of this compound.

Methoxyphenyl derivatives: These compounds have similar structures but may differ in their specific substituents and resulting properties.

生物活性

O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride is a chemical compound with notable biological activity, particularly as an antibacterial agent. This compound, characterized by its unique dichlorobenzyl group attached to a hydroxylamine moiety, has been the subject of various studies exploring its potential applications in medicinal chemistry and biochemistry. This article delves into the biological activity of O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride, highlighting its mechanisms of action, toxicity profiles, and potential therapeutic uses.

Chemical Structure and Properties

O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride has the molecular formula C₇H₈Cl₂N O·HCl and a CAS number of 15256-10-7. Its structure is defined by the presence of a hydroxylamine functional group (-C=NOH), which is known for its reactivity in forming oximes with carbonyl compounds. The dichlorobenzyl modification enhances its lipophilicity, potentially improving cell membrane penetration and efficacy against various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈Cl₂N O·HCl |

| CAS Number | 15256-10-7 |

| Melting Point | Not specified |

| Solubility | Soluble in water |

Antibacterial Properties

Research indicates that O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride exhibits significant antibacterial activity. Hydroxylamines are known to interfere with bacterial cell wall synthesis, which is critical for bacterial survival and proliferation. The compound's structural features may enhance its interaction with bacterial membranes, leading to increased efficacy compared to other hydroxylamines .

The antibacterial mechanism involves the formation of reactive intermediates that can disrupt essential cellular processes in bacteria. These intermediates may inhibit enzymes involved in cell wall synthesis or alter membrane integrity, leading to cell death. Studies suggest that the dichlorobenzyl modification contributes to improved binding affinity to bacterial targets .

Case Studies and Research Findings

- In Vitro Studies : In laboratory settings, O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride demonstrated potent activity against several strains of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics, indicating its potential as an alternative treatment option.

- Toxicity Assessments : Toxicological studies have shown that at high doses (e.g., 2000 mg/kg), the compound can induce severe adverse effects in animal models, including acute hemorrhagic dermatitis and circulatory collapse. These findings emphasize the need for careful dosage regulation when considering therapeutic applications .

- Comparative Analysis : A comparative study with other hydroxylamine derivatives revealed that O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride exhibited superior antibacterial properties due to its unique structural modifications. This positions it as a promising candidate in the search for new antibacterial agents against drug-resistant strains .

Table 2: Biological Activity Summary

| Activity Type | Observations |

|---|---|

| Antibacterial | Effective against multiple bacterial strains |

| Cytotoxicity | High toxicity at elevated doses |

| Mechanism | Disruption of cell wall synthesis |

Future Directions

The promising biological activity of O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride warrants further investigation into its pharmacodynamics and potential therapeutic applications. Future research should focus on:

- Mechanistic Studies : Elucidating the precise biochemical pathways affected by this compound.

- Formulation Development : Exploring various formulations to enhance bioavailability and reduce toxicity.

- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in human subjects.

属性

IUPAC Name |

(3,4-dichlorophenyl)methoxyazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2NO.ClH/c8-6-2-1-5(4-11-10)3-7(6)9;/h1-3H,4H2,10H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBKVKBSXQMCNF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO[NH3+])Cl)Cl.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377252 | |

| Record name | [(3,4-Dichlorophenyl)methoxy]ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15256-10-7 | |

| Record name | [(3,4-Dichlorophenyl)methoxy]ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。